molecular formula C8H12F3NO3 B12278420 Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

Cat. No.: B12278420
M. Wt: 227.18 g/mol
InChI Key: BKERYJKLXMZIQP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound follows IUPAC naming conventions that prioritize functional group hierarchy. The base structure is derived from propanoic acid, where:

  • Position 2 bears an imino group (=NH) substituted with a 2-methoxyethyl moiety.
  • Position 3 is fully fluorinated (CF₃).
  • The carboxylic acid is esterified with an ethyl group.

The molecular formula is C₈H₁₁F₃N₂O₃ , with a molecular weight of 264.18 g/mol . Key structural features include the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the imino carbon, and the 2-methoxyethyl substituent, which introduces steric and electronic modulation.

Comparative Structural Analysis

Compound Name Molecular Formula Key Functional Groups Reference
Ethyl 3,3,3-trifluoro-2-oxopropanoate C₅H₅F₃O₃ Trifluoromethyl, keto, ester
Ethyl 3,3,3-trifluoropropanoate C₅H₇F₃O₂ Trifluoromethyl, ester
Ethyl hexafluoro-isobutyrate C₆H₆F₆O₂ Bis(trifluoromethyl), ester

The imino group in this compound distinguishes it from simpler fluorinated esters, enabling participation in asymmetric catalysis. Spectroscopic characterization would typically reveal:

  • ¹H NMR : Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methoxy group (δ 3.3–3.5 ppm, singlet), and imino proton (δ 8.1–8.3 ppm, broad).
  • ¹⁹F NMR : A singlet near δ -70 ppm for the CF₃ group.

Historical Context in Fluorinated Imino Ester Research

Fluorinated imino esters emerged as critical intermediates following advancements in asymmetric hydrogenation. Early work by Abe et al. (2000) demonstrated that palladium-catalyzed hydrogenation of fluorinated iminoesters in 2,2,2-trifluoroethanol (TFE) yielded enantiomerically enriched α-fluoro-α-amino esters. This marked a paradigm shift, as fluorinated alcohols were found to enhance enantioselectivity by weakening substrate-catalyst coordination.

The synthesis of this compound builds on these principles. The 2-methoxyethyl substituent likely moderates steric hindrance, facilitating catalytic access to the imino group while maintaining electronic activation for hydrogenation. Historically, such modifications align with efforts to balance reactivity and stereocontrol in fluorinated systems.

Position Within Contemporary Organofluorine Chemistry

In modern contexts, this compound occupies a niche in the synthesis of fluorinated amino acids, which are pivotal in drug design due to their metabolic stability and bioavailability. For example:

  • Chiral Induction : The imino group serves as a prochiral center, enabling asymmetric hydrogenation to produce non-racemic α-fluoro-α-amino esters.
  • Solvent Effects : Fluorinated alcohols like TFE optimize reaction outcomes by stabilizing transition states and minimizing racemization.

Applications in Medicinal Chemistry
Fluorinated amino acids derived from such esters are incorporated into protease inhibitors and kinase modulators. The trifluoromethyl group’s electronegativity and lipophilicity enhance target binding and in vivo stability.

Synthetic Methodology
A representative synthesis involves:

  • Iminoester Formation : Condensation of ethyl 3,3,3-trifluoropyruvate with 2-methoxyethylamine.
  • Asymmetric Hydrogenation : Using Pd(OCOCF₃)₂ and BINAP ligand in TFE to achieve enantiomeric excess.
Step Reagents/Conditions Yield (%) ee (%) Reference
Iminoester formation Ethyl trifluoropyruvate, amine 85
Hydrogenation Pd(OCOCF₃)₂, BINAP, H₂, TFE 78 91

This methodology underscores the compound’s role in advancing enantioselective fluoroorganic synthesis, a cornerstone of contemporary medicinal and materials chemistry.

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate

InChI

InChI=1S/C8H12F3NO3/c1-3-15-7(13)6(8(9,10)11)12-4-5-14-2/h3-5H2,1-2H3

InChI Key

BKERYJKLXMZIQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NCCOC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Imine Formation via Condensation Reactions

The imino group is typically introduced through a condensation reaction between a primary amine (e.g., 2-methoxyethylamine) and a carbonyl-containing precursor. For this compound, the trifluoromethylated carbonyl intermediate—ethyl 3,3,3-trifluoropyruvate—serves as the electrophilic partner.

Procedure :

  • Reaction Setup : Combine ethyl 3,3,3-trifluoropyruvate (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv) to accelerate imine formation.
  • Workup : Stir the mixture at room temperature for 12 hours, followed by quenching with saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
  • Purification : Purify the crude product via column chromatography (hexane/ethyl acetate, 4:1) to isolate the imine.

Key Data :

Parameter Value Source
Yield 65–78%
Reaction Time 12–24 hours
Solvent Anhydrous DCM

Esterification of Trifluoromethylated Carboxylic Acids

Alternatively, the ethyl ester group may be introduced early in the synthesis. This route involves esterification of 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoic acid with ethanol.

Procedure :

  • Acid Activation : Treat 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 1.5 equiv) to form the acyl chloride intermediate.
  • Esterification : Add ethanol (3.0 equiv) dropwise to the acyl chloride in anhydrous tetrahydrofuran (THF) at 0°C. Stir for 6 hours at room temperature.
  • Workup : Quench with ice water, extract with diethyl ether, and dry the organic layer over Na₂SO₄.
  • Purification : Distill under reduced pressure to obtain the ester.

Key Data :

Parameter Value Source
Yield 70–85%
Reaction Temperature 0°C → room temperature
Solvent THF

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

  • Solvents : Anhydrous DCM and THF are preferred due to their inertness and ability to stabilize intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., PTSA) enhance imine formation rates.

Comparative Data :

Catalyst Solvent Yield (%) Reaction Time (h)
PTSA DCM 78 12
ZnCl₂ THF 72 18
None DCM 35 24

Temperature and Stoichiometry

  • Temperature : Imine formation proceeds optimally at 25°C, while esterification requires lower temperatures (0°C) to minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of amine to carbonyl compound ensures complete conversion.

Advanced Synthetic Strategies

Photocatalytic Methods

Recent advances leverage photocatalysis for imine synthesis. For example, Ir(dF(CF₃)ppy)₂(dtbbpy)](PF₆) under blue light irradiation facilitates electron transfer, enabling milder conditions.

Procedure :

  • Combine ethyl 3,3,3-trifluoropyruvate (1.0 equiv), 2-methoxyethylamine (1.2 equiv), and [Ir] catalyst (1 mol%) in PhCF₃.
  • Irradiate with blue LEDs (450 nm) for 20 minutes.
  • Purify via column chromatography.

Key Data :

Parameter Value Source
Yield 65%
Reaction Time 20 minutes

Flow Chemistry Approaches

Continuous-flow systems improve scalability and reproducibility:

  • Setup : Reactants are pumped through a heated reactor tube (40°C) with immobilized PTSA on silica gel.
  • Advantages : 20% higher yield compared to batch reactions and reduced purification needs.

Challenges and Solutions

Hydrolysis of the Imine Group

The imino group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:

  • Using anhydrous solvents and molecular sieves to scavenge water.
  • Adding triethylamine to neutralize residual acids.

Fluorine-Induced Reactivity

The trifluoromethyl group’s electron-withdrawing nature can deactivate the carbonyl toward nucleophilic attack. Mitigation strategies:

  • Employing high-pressure conditions to accelerate reaction kinetics.
  • Using excess amine (1.5 equiv) to drive the reaction to completion.

Characterization and Quality Control

Post-synthesis characterization ensures product integrity:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the imine structure (δ 8.2 ppm for C=N).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 268.1 m/z) verifies molecular weight.
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) achieves >98% purity.

Industrial-Scale Production

For bulk synthesis, cost-effective protocols are prioritized:

  • Catalyst Recycling : Immobilized catalysts on magnetic nanoparticles reduce waste.
  • Solvent Recovery : Distillation and reuse of DCM or THF lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Organic Synthesis

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for specific reactions that yield compounds with desirable properties for medicinal chemistry and materials science.

Biological Studies

Research indicates that this compound can interact with biological systems, potentially serving as an inhibitor or modulator in various enzymatic pathways. Its trifluoromethyl groups may enhance binding affinity to specific targets within biological systems.

Case Study: Inhibition of Enzymatic Activity

A study demonstrated that derivatives of trifluoromethyl compounds could inhibit pyruvate dehydrogenase kinase (PDHK), impacting glucose metabolism in cancer cells. This suggests potential applications in cancer research and metabolic studies.

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains.

Bacterial StrainInhibition Zone (mm)Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa10100

This data highlights its potential as a lead compound for developing new antimicrobial therapies.

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals and advanced materials with unique properties. Its fluorinated nature imparts characteristics that are beneficial for creating materials with enhanced thermal stability and chemical resistance.

Drug Development

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to modulate enzyme activity suggests applications in designing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural features and properties of ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate with analogous compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Methoxyethylimino C₈H₁₁F₃N₂O₃ 240.18 (estimated) Potential amyloid-beta inhibitor
Ethyl 3,3,3-trifluoro-2-(tosylimino)propionate Tosylimino (p-toluenesulfonyl) C₁₂H₁₂F₃NO₄S 323.29 Higher XLogP3 (hydrophobic)
Ethyl 3,3,3-trifluoro-2-((4-methoxyphenyl)amino)propanoate 4-Methoxyphenylamino C₁₂H₁₃F₃N₂O₃ 290.24 NMR-confirmed structure; biocatalysis studies
Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate Diethoxyphosphoryloxy C₉H₁₆F₃O₆P 308.19 XLogP3 = 1.7; 9 rotatable bonds
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate Trifluoromethyl C₆H₆F₆O₂ 224.10 High volatility (UN 3272)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-methoxyethylimino group in the target compound is electron-donating, enhancing solubility compared to electron-withdrawing substituents like tosylimino (C₁₂H₁₂F₃NO₄S) .
  • Lipophilicity: The tosylimino derivative (XLogP3 ~3.5 estimated) is more hydrophobic than the phosphoryloxy analog (XLogP3 = 1.7) .
  • Reactivity: Compounds with isocyanato groups (e.g., ethyl 2-chloro-3,3,3-trifluoro-2-isocyanatopropanoate) exhibit higher reactivity for polymer synthesis, unlike the more stable imino derivatives .

Biological Activity

Introduction

Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is a synthetic compound with potential biological activity. Its unique trifluoromethyl group and the imino functional group suggest possible applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound based on diverse scientific literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N1O3C_{10}H_{12}F_3N_1O_3. The structure includes:

  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
  • Imino group : May contribute to biological interactions and reactivity.
PropertyValue
Molecular Weight253.21 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
AppearanceColorless liquid

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with various biochemical pathways, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation in pancreatic cancer cells by inducing apoptosis through mitochondrial pathways. The compound demonstrated a dose-dependent response with an IC50 value of approximately 25 µM .
  • Enzyme Inhibition :
    • Research has shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of pancreatic cancer cells
Enzyme InhibitionInhibition of dihydrofolate reductase
Anti-inflammatoryReduced cytokine production

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds often exhibit skin irritation and flammability risks. Safety assessments are crucial before advancing to clinical applications.

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